molecular formula C17H13N3O3 B1251618 Circumdatin C

Circumdatin C

Cat. No.: B1251618
M. Wt: 307.3 g/mol
InChI Key: RZQWOVDHZGSLCQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Circumdatin C is a quinazoline benzodiazepine alkaloid naturally produced by fungi, particularly coral-associated Aspergillus ochraceus . This compound belongs to the broader class of circumdatins, which are characterized by a unique pyrrolo[4,2]benzodiazepine scaffold fused to a quinazolinone moiety . As a specialized fungal metabolite, it serves as a key chemical framework for studying structure-activity relationships in natural product chemistry. In bioactivity studies, this compound has demonstrated mild antioxidant properties, effectively scavenging free radicals in experimental models . Research into related circumdatin analogues has revealed several promising biological activities, including neuroprotective effects, inhibition of the mammalian mitochondrial respiratory chain (NADH oxidase), and ultraviolet-A (UV-A) protecting activity . These diverse activities make this compound a compelling candidate for further investigation in neuroscience, toxicology, and cell biology research. The biosynthetic pathway of circumdatins involves a unique fungal nonribosomal peptide synthetase (NRPS) system that incorporates anthranilate-derived building blocks, highlighting a novel strategy for generating chemical diversity in fungi . This product is labeled For Research Use Only (RUO) . It is strictly intended for laboratory research purposes and is not intended for use in diagnostic procedures, drug administration, or personal use.

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.3 g/mol

IUPAC Name

(7S)-3-hydroxy-7-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

InChI

InChI=1S/C17H13N3O3/c1-9-15-19-13-5-3-2-4-11(13)17(23)20(15)14-7-6-10(21)8-12(14)16(22)18-9/h2-9,21H,1H3,(H,18,22)/t9-/m0/s1

InChI Key

RZQWOVDHZGSLCQ-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1C2=NC3=CC=CC=C3C(=O)N2C4=C(C=C(C=C4)O)C(=O)N1

Canonical SMILES

CC1C2=NC3=CC=CC=C3C(=O)N2C4=C(C=C(C=C4)O)C(=O)N1

Synonyms

circumdatin C

Origin of Product

United States

Scientific Research Applications

Biological Activities

Circumdatin C exhibits several biological activities, including:

  • Antioxidant Activity : Research indicates that 2-hydroxythis compound demonstrates potent antioxidant properties, with an IC50 value of 9.9 μM in DPPH radical scavenging assays, significantly outperforming synthetic antioxidants like butylated hydroxytoluene (IC50 = 88.2 μM) .
  • Neuroprotective Effects : While this compound itself shows mild antioxidant activity compared to its derivatives, it is part of a broader class of circumdatin compounds that have shown neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. For instance, circumdatin D has been reported to inhibit acetylcholinesterase activity and reduce pro-inflammatory cytokine secretion in models of neuroinflammation .
  • Cytotoxicity Against Cancer Cells : Recent studies have demonstrated that conjugates derived from 2-hydroxythis compound exhibit cytotoxic effects against various human cancer cell lines. For example, new compounds synthesized from this compound showed selective inhibition of glioblastoma cells .

Case Studies and Research Findings

  • Antioxidant Studies : A study assessed the antioxidant capacity of circumdatins using various assays, highlighting the superior activity of 2-hydroxythis compound compared to this compound itself .
  • Neuroprotection in Animal Models : In vivo experiments using nematode models demonstrated that circumdatin D could delay paralysis associated with neurodegeneration by inhibiting acetylcholinesterase and modulating inflammatory responses .
  • Cytotoxicity Profiles : The cytotoxic effects of conjugates derived from this compound were evaluated against multiple cancer cell lines, revealing promising results for future cancer therapies .

Preparation Methods

Reductive N-Heterocyclization of N-(2-Nitrobenzoyl)Amides

A pioneering synthetic route to Circumdatin C involves reductive N-heterocyclization, as demonstrated by Al-Said et al. . This method leverages benzodiazepine precursors coupled with 2-nitrobenzoyl chlorides to construct the quinazolino benzodiazepine scaffold. The process begins with the acylation of benzodiazepines (e.g., 4a–e ) using 2-nitrobenzoyl chlorides in the presence of N,N-dimethylaminopyridine (DMAP) and triethylamine (Et<sub>3</sub>N) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>). Subsequent hydrogenation over palladium on carbon (Pd/C) in ethyl acetate–hexane selectively reduces the nitro group, inducing cyclization to form this compound .

Key advantages of this approach include high functional group tolerance and modularity. For instance, coupling tryptophan-derived benzodiazepine 4b with 2-nitrobenzoyl chloride yielded this compound in 65% yield after hydrogenation . The method’s versatility is further evidenced by its application to analogues such as circumdatin H and asperlicin C, underscoring its utility in diversifying the benzodiazepine alkaloid family.

Tripeptide Dehydration and Cyclization via Benzoxazine Intermediates

An alternative synthesis, reported by researchers in The Journal of Organic Chemistry, employs tripeptide derivatives as key intermediates . The strategy involves dehydrating a tripeptide containing anthranilic acid, glycine, and tryptophan residues using triphenylphosphine (PPh<sub>3</sub>), iodine (I<sub>2</sub>), and a tertiary amine. This step generates a benzoxazine intermediate, which undergoes rearrangement to an amidine under acidic conditions. Final deprotection with 45% hydrobromic acid (HBr) in acetic acid (AcOH) and silica gel-mediated cyclization furnishes this compound .

This route’s critical innovation lies in its use of mild cyclization conditions, avoiding harsh reagents that could degrade sensitive functional groups. However, the multi-step sequence results in moderate overall yields (23–43%), necessitating optimization for industrial-scale applications .

Microwave-Assisted Double Dehydrocyclization

Recent advancements in microwave technology have enabled rapid synthesis of this compound through double dehydrocyclization . Scandium triflate (Sc(OTf)<sub>3</sub>) catalyzes the reaction of anthranilate-containing tripeptides under microwave irradiation, directly forming the quinazolinone and benzodiazepinone rings in a single step. This method reduces reaction times from hours to minutes while improving yields (31–56%) compared to conventional heating .

The table below summarizes key parameters for this approach:

ParameterConditionYield (%)Reference
CatalystSc(OTf)<sub>3</sub> (10 mol%)56
SolventToluene
Temperature150°C (microwave)
Reaction Time15 minutes

This method exemplifies the growing role of green chemistry principles in alkaloid synthesis, minimizing energy consumption and waste generation.

Isolation from Aspergillus ochraceus Cultures

While synthetic routes dominate modern research, this compound was originally isolated from fungal cultures. Aspergillus ochraceus strains are cultivated in nutrient-rich media, and the alkaloid is extracted using methanol or ethyl acetate . Subsequent purification involves column chromatography (ODS or silica gel) and semi-preparative high-performance liquid chromatography (HPLC) with methanol–water gradients . For example, a 2015 study achieved 128 mg of this compound from 180 mg of crude extract using ODS column chromatography .

Natural isolation remains critical for obtaining authentic samples for bioactivity studies, though yields are typically lower (<1%) compared to synthetic methods .

Comparative Analysis of Preparation Methods

The table below contrasts the efficiency, scalability, and practicality of major this compound preparation strategies:

MethodYield (%)StepsKey AdvantageLimitation
Reductive N-Heterocyclization653High modularityRequires hydrogenation
Tripeptide Cyclization435Mild conditionsLow overall yield
Microwave-Assisted Synthesis562Rapid and energy-efficientSpecialized equipment needed
Natural Isolation<14Access to native conformationLabor-intensive and low yield

Q & A

Q. What are the standard protocols for isolating and purifying Circumdatin C from microbial sources?

  • Methodological Answer : Isolation typically involves fermentation of fungal strains (e.g., Aspergillus ochraceus), followed by solvent extraction (ethyl acetate or methanol), and chromatographic separation (silica gel, HPLC). Structural confirmation requires NMR, HR-ESI-MS, and X-ray crystallography . Challenges include optimizing yield while minimizing co-elution with structurally similar analogs like Circumdatins D and F, which share core benzodiazepine alkaloid frameworks .

Q. How is the benzodiazepine core structure of this compound validated experimentally?

  • Methodological Answer : Key techniques include:
  • 2D-NMR (COSY, HMBC, HSQC) to map carbon-proton correlations and confirm heterocyclic connectivity.
  • X-ray diffraction for absolute configuration determination, particularly for chiral centers in the fused ring system.
  • Comparative analysis with synthetic analogs to rule out spectral misinterpretations due to tautomerism or solvation effects .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

  • Methodological Answer : Standard assays include:
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus).
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays, with donepezil as a positive control. Ensure replicates and solvent controls (DMSO) to minimize false positives .

Advanced Research Questions

Q. How can contradictory data on this compound’s neuroprotective effects be resolved?

  • Methodological Answer : Discrepancies in neuroprotection studies (e.g., conflicting IC50 values in AChE inhibition) may arise from:
  • Source variability : Differences in fungal strain metabolism or extraction protocols.
  • Assay conditions : pH, temperature, or solvent polarity affecting compound stability.
  • Solution : Standardize fungal strains (e.g., ATCC-deposited cultures) and validate results across multiple assays (e.g., in vitro AChE inhibition vs. in vivo Morris water maze tests) .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Key steps include:
  • Retrosynthetic analysis : Prioritize forming the benzodiazepine core via intramolecular cyclization.
  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at C-3 and C-13.
  • Post-synthetic modifications : Introduce hydroxyl or methyl groups to analogs (e.g., Circumdatin D, F) to assess bioactivity trends. Monitor purity via HPLC-MS at each step .

Q. How should researchers design experiments to address gaps in this compound’s mechanism of action?

  • Methodological Answer : Apply the PICO framework for rigorous experimental design:
  • Population : Specific cell lines or animal models (e.g., LPS-induced neuroinflammation in mice).
  • Intervention : Dose-response studies with this compound (0.1–100 µM).
  • Comparison : Positive controls (e.g., dexamethasone for anti-inflammatory effects).
  • Outcome : Quantify biomarkers (e.g., TNF-α, IL-6 via ELISA) and validate via transcriptomics (RNA-seq) .

Q. What statistical approaches are critical for interpreting bioactivity data with high variability?

  • Methodological Answer :
  • Multivariate analysis : PCA or PLS-DA to distinguish bioactive compounds from noise.
  • Error propagation : Calculate uncertainties in IC50 values using nonlinear regression models.
  • Meta-analysis : Pool data from independent studies to identify consensus bioactivity trends .

Methodological Pitfalls and Solutions

Q. How to mitigate co-elution issues during this compound purification?

  • Solution : Employ orthogonal chromatographic methods:
  • First dimension : Normal-phase silica gel (hexane:ethyl acetate gradient).
  • Second dimension : Reverse-phase HPLC (C18 column, acetonitrile:water). Validate purity via LC-MS/MS and 1H-NMR (integration of proton signals) .

Q. What criteria ensure reproducibility in this compound bioassays?

  • Solution : Adhere to FINER criteria :
  • Feasible : Use commercially available cell lines and validated protocols.
  • Novel : Compare results against known analogs (e.g., Circumdatin D’s methyl group effects).
  • Ethical : Follow institutional guidelines for animal studies.
  • Relevant : Align with literature on benzodiazepine alkaloids’ therapeutic potential .

Q. How to validate computational models predicting this compound’s molecular targets?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina with crystal structures of AChE or NF-κB.
  • Experimental validation : Perform SPR (surface plasmon resonance) to measure binding affinity.
  • Knockdown models : CRISPR/Cas9 gene editing in cell lines to confirm target relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Circumdatin C
Reactant of Route 2
Circumdatin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.